N-((1H-indol-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((1H-indol-4-yl)methyl)cyclopropanamine is a compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N-((1H-indol-4-yl)methyl)cyclopropanamine is a compound that belongs to the class of organic compounds known as phenylpyrroles Indole derivatives have been associated with anti-hiv activity , suggesting potential targets within the human immunodeficiency virus (HIV).
Mode of Action
Indole derivatives have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that they may interact with targets involved in inflammation and pain signaling.
Biochemical Pathways
Given the potential anti-HIV activity of indole derivatives , it is plausible that this compound may interfere with pathways involved in viral replication or host immune response.
Result of Action
Given the potential anti-inflammatory and analgesic activities of indole derivatives , it is possible that this compound may modulate cellular signaling pathways related to inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-4-yl)methyl)cyclopropanamine typically involves the reaction of an indole derivative with a cyclopropanamine moiety. One common method is the reaction of 1H-indole-4-carbaldehyde with cyclopropanamine under reductive amination conditions . This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1H-indol-4-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-((1H-indol-4-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-((1H-indol-4-yl)methyl)cyclopropanamine can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties.
Tryptamine: A naturally occurring compound with psychoactive effects.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
This compound is unique due to its cyclopropanamine moiety, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
N-(1H-indol-4-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-9(8-14-10-4-5-10)11-6-7-13-12(11)3-1/h1-3,6-7,10,13-14H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVABPMIBFPJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C3C=CNC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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